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Compound of Interest

Compound Name: AM11542

Cat. No.: B15580040

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two potent synthetic cannabinoid CB1 receptor
agonists, AM11542 and CP55,940. The information presented is supported by experimental
data to assist researchers in selecting the appropriate tool compound for their studies of the
endocannabinoid system.

Introduction to AM11542 and CP55,940

CP55,940 is a classic, well-characterized synthetic cannabinoid that has been widely used in
research for decades.[1] Created by Pfizer in 1974, it is known for its high potency and efficacy
as a full agonist at both CB1 and CB2 receptors.[1][2] Its robust and consistent activity has
made it a standard reference compound in cannabinoid research.[3]

AM11542 is a more recently developed synthetic cannabinoid, designed to facilitate the
crystallization of the CB1 receptor in its active state.[4][5][6] Structurally distinct from CP55,940,
AM11542 is a tetrahydrocannabinol analog.[4] It has been characterized as a potent and full
agonist of the CB1 receptor.[4]

Quantitative Comparison of CB1 Receptor Activity

The following tables summarize the key pharmacological parameters of AM11542 and
CP55,940 at the human CB1 receptor, based on data from competitive binding and functional

assays.
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Table 1: CB1 Receptor Binding Affinity

Compound Radioligand Ki (nM)
AM11542 [BH]CP55,940 1.8+0.3
CP55,940 - ~0.58

Ki (inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher
affinity.

Table 2: CB1 Receptor Functional Activity (CAMP Accumulation Assay)

Compound ECso (nM) Emax (%) Classification
AM11542 1.3+0.3 100 Full Agonist
CP55,940 0.8+0.2 100 Full Agonist

ECso (half-maximal effective concentration) is a measure of potency; a lower ECso value
indicates higher potency. Emax (maximum effect) is a measure of efficacy, expressed relative to
a standard full agonist.

Based on the available data, both AM11542 and CP55,940 are highly potent and efficacious
full agonists at the CB1 receptor. Their binding affinities are in the low nanomolar range, and
they elicit a maximal response in functional assays.[4]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the canonical CB1 receptor signaling pathway and a typical
experimental workflow for comparing the activity of CB1 agonists.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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